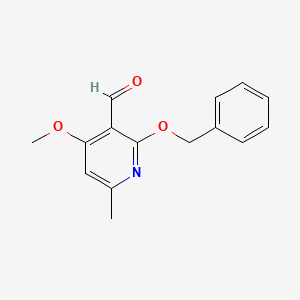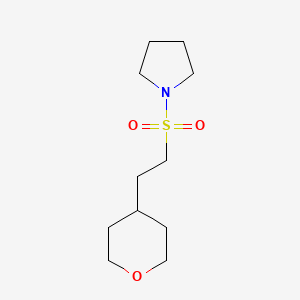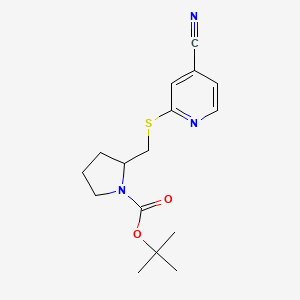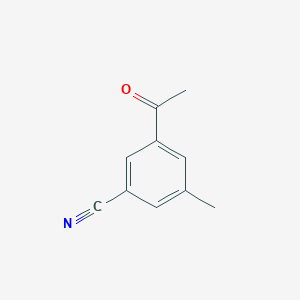
2-(Benzyloxy)-4-methoxy-6-methylnicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyloxy)-4-methoxy-6-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a benzyloxy group, a methoxy group, and a methyl group attached to a nicotinaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-methoxy-6-methylnicotinaldehyde typically involves multiple steps. One common method includes the initial formation of the nicotinaldehyde core, followed by the introduction of the benzyloxy and methoxy groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the selective formation of the desired product.
For example, the synthesis might start with the preparation of 2-benzyloxypyridine, which is then subjected to N-methylation using methyl triflate to form 2-benzyloxy-1-methylpyridinium triflate . This intermediate can then be further reacted under controlled conditions to introduce the methoxy and aldehyde functionalities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, temperature control, and purification methods are critical factors in industrial synthesis.
化学反応の分析
Types of Reactions
2-(Benzyloxy)-4-methoxy-6-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: The major product is 2-(Benzyloxy)-4-methoxy-6-methylnicotinic acid.
Reduction: The major product is 2-(Benzyloxy)-4-methoxy-6-methylnicotinalcohol.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
科学的研究の応用
2-(Benzyloxy)-4-methoxy-6-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Benzyloxy)-4-methoxy-6-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzyloxy and methoxy groups may also influence the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: Used as a reagent for the synthesis of benzyl ethers and esters.
2-(Benzyloxy)ethanol: Used in the synthesis of various organic compounds.
Uniqueness
2-(Benzyloxy)-4-methoxy-6-methylnicotinaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential applications that are distinct from other similar compounds. Its structure allows for versatile chemical modifications, making it valuable in synthetic organic chemistry.
特性
分子式 |
C15H15NO3 |
|---|---|
分子量 |
257.28 g/mol |
IUPAC名 |
4-methoxy-6-methyl-2-phenylmethoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H15NO3/c1-11-8-14(18-2)13(9-17)15(16-11)19-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
InChIキー |
PBQAHMFIQFQYGT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Bicyclo[2.2.1]heptane-2,6-dithiol](/img/structure/B13973795.png)
![2'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13973802.png)





![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13973839.png)
![2-Methyl-6-[(3-methoxyphenyl)ethenyl]pyridine](/img/structure/B13973847.png)


